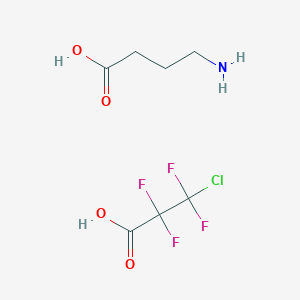
4-Aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid is a compound that combines two distinct chemical entities: 4-Aminobutanoic acid and 3-chloro-2,2,3,3-tetrafluoropropanoic acid. 4-Aminobutanoic acid, also known as γ-Aminobutyric acid, is a naturally occurring amino acid that functions as a neurotransmitter in the central nervous system. 3-chloro-2,2,3,3-tetrafluoropropanoic acid is a fluorinated carboxylic acid derivative.
准备方法
Synthetic Routes and Reaction Conditions
-
4-Aminobutanoic acid
Chemical Synthesis: One common method involves the reaction of potassium phthalimide with γ-chlorobutyronitrile or γ-butyrolactone, followed by hydrolysis to yield 4-Aminobutanoic acid.
Plant Extraction: Another method involves extracting 4-Aminobutanoic acid from plants using solvent extraction and column separation techniques.
-
3-chloro-2,2,3,3-tetrafluoropropanoic acid
Fluorination: This compound can be synthesized by the fluorination of 3-chloropropanoic acid using appropriate fluorinating agents under controlled conditions.
Industrial Production Methods
4-Aminobutanoic acid: Industrial production often involves microbial fermentation processes using genetically engineered microorganisms to produce high yields of 4-Aminobutanoic acid.
3-chloro-2,2,3,3-tetrafluoropropanoic acid: Industrial production typically involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents.
化学反应分析
Types of Reactions
-
4-Aminobutanoic acid
Oxidation: Can be oxidized to form succinic semialdehyde.
Reduction: Can be reduced to form 4-aminobutanol.
Substitution: Can undergo nucleophilic substitution reactions to form various derivatives.
-
3-chloro-2,2,3,3-tetrafluoropropanoic acid
Substitution: Can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition: Can participate in addition reactions with nucleophiles at the carbon-carbon double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
4-Aminobutanoic acid: Major products include succinic semialdehyde, 4-aminobutanol, and various substituted derivatives.
3-chloro-2,2,3,3-tetrafluoropropanoic acid: Major products include substituted derivatives where the chlorine atom is replaced by other nucleophiles.
科学研究应用
Chemistry
4-Aminobutanoic acid: Used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
3-chloro-2,2,3,3-tetrafluoropropanoic acid:
Biology
4-Aminobutanoic acid: Functions as a neurotransmitter in the central nervous system, playing a crucial role in inhibitory neurotransmission.
Medicine
4-Aminobutanoic acid: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and anxiety.
Industry
4-Aminobutanoic acid: Used in the production of functional foods and dietary supplements due to its potential health benefits.
3-chloro-2,2,3,3-tetrafluoropropanoic acid: Used in the production of specialty chemicals and materials with unique properties.
作用机制
4-Aminobutanoic acid: Acts as an inhibitory neurotransmitter by binding to GABA receptors (GABA_A and GABA_B) in the brain, increasing chloride ion conductance and hyperpolarizing the neuronal membrane.
3-chloro-2,2,3,3-tetrafluoropropanoic acid: The mechanism of action is less well-studied, but it is believed to interact with biological molecules through its reactive fluorine atoms and carboxylic acid group.
相似化合物的比较
Similar Compounds
4-Aminobutanoic acid: Similar compounds include other amino acids such as glycine, alanine, and valine.
3-chloro-2,2,3,3-tetrafluoropropanoic acid: Similar compounds include other fluorinated carboxylic acids such as trifluoroacetic acid and pentafluoropropanoic acid.
Uniqueness
4-Aminobutanoic acid: Unique due to its role as a neurotransmitter and its therapeutic potential in neurological disorders.
3-chloro-2,2,3,3-tetrafluoropropanoic acid: Unique due to its high fluorine content, which imparts unique chemical and physical properties.
属性
IUPAC Name |
4-aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.C3HClF4O2/c5-3-1-2-4(6)7;4-3(7,8)2(5,6)1(9)10/h1-3,5H2,(H,6,7);(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQVUPDFHJNMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN.C(=O)(C(C(F)(F)Cl)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-isopropyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5971533.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-(methoxymethyl)piperidine](/img/structure/B5971542.png)
![N-benzyl-3-{[3-(methoxymethyl)-1-piperidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971551.png)
![3-[(cyclobutylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5971552.png)
![2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)
![6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5971576.png)
![3-(4-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)
![1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B5971591.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![N,N-diethyl-1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinamine](/img/structure/B5971596.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)
![3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B5971607.png)
![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5971621.png)
